Cas no 159898-15-4 (1-bromo-9H-Pyrido[3,4-b]indole)
1-bromo-9H-Pyrido[3,4-b]indole Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-9H-Pyrido[3,4-b]indole
- SCHEMBL26087436
- MFCD18449824
- CS-0062553
- DTXSID40474160
- 159898-15-4
- 9H-Pyrido[3,4-b]indole, 1-bromo-
- 1-bromo-beta-carboline
- D73236
- DB-363480
-
- Inchi: 1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H
- InChI Key: BFBBBZFKYUWJSV-UHFFFAOYSA-N
- SMILES: BrC1C2=C(C=CN=1)C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 245.97931
- Monoisotopic Mass: 245.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
1-bromo-9H-Pyrido[3,4-b]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333768-1g |
1-Bromo-9H-pyrido[3,4-b]indole |
159898-15-4 | 95%+ | 1g |
$1857 | 2021-08-18 | |
| Chemenu | CM333768-1g |
1-Bromo-9H-pyrido[3,4-b]indole |
159898-15-4 | 95%+ | 1g |
$1857 | 2022-06-12 | |
| 1PlusChem | 1P001RYS-1g |
9H-Pyrido[3,4-b]indole, 1-bromo- |
159898-15-4 | 95% | 1g |
$74.00 | 2024-06-20 | |
| 1PlusChem | 1P001RYS-5g |
9H-Pyrido[3,4-b]indole, 1-bromo- |
159898-15-4 | 95% | 5g |
$209.00 | 2024-06-20 | |
| 1PlusChem | 1P001RYS-25g |
9H-Pyrido[3,4-b]indole, 1-bromo- |
159898-15-4 | 95% | 25g |
$701.00 | 2024-06-20 | |
| abcr | AB593439-1g |
1-Bromo-9H-pyrido[3,4-b]indole; . |
159898-15-4 | 1g |
€169.80 | 2024-07-19 | ||
| abcr | AB593439-5g |
1-Bromo-9H-pyrido[3,4-b]indole; . |
159898-15-4 | 5g |
€432.00 | 2024-07-19 | ||
| abcr | AB593439-25g |
1-Bromo-9H-pyrido[3,4-b]indole; . |
159898-15-4 | 25g |
€1352.90 | 2024-07-19 | ||
| Aaron | AR001S74-1g |
9H-Pyrido[3,4-b]indole, 1-bromo- |
159898-15-4 | 95% | 1g |
$55.00 | 2025-02-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY278047-1g |
1-Bromo-9H-pyrido[3,4-b]indole |
159898-15-4 | ≥95% | 1g |
¥427.00 | 2025-04-18 |
1-bromo-9H-Pyrido[3,4-b]indole Suppliers
1-bromo-9H-Pyrido[3,4-b]indole Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-bromo-9H-Pyrido[3,4-b]indole
Comprehensive Overview of 1-bromo-9H-Pyrido[3,4-b]indole (CAS No. 159898-15-4)
1-bromo-9H-Pyrido[3,4-b]indole (CAS No. 159898-15-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the pyridoindole family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of a bromine atom at the 1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Researchers are increasingly interested in 1-bromo-9H-Pyrido[3,4-b]indole due to its potential role in the development of novel therapeutics. Recent studies have explored its use as a building block for kinase inhibitors and anticancer agents, aligning with the growing demand for targeted cancer therapies. The compound's unique structure allows for modifications that can improve drug efficacy and reduce side effects, a hot topic in modern precision medicine.
In addition to its pharmaceutical applications, 1-bromo-9H-Pyrido[3,4-b]indole is also investigated for its optical properties. Its conjugated π-electron system makes it a candidate for organic electronics, such as OLEDs and sensors. This dual functionality—both in biomedicine and advanced materials—positions it as a versatile compound in interdisciplinary research.
The synthesis of 1-bromo-9H-Pyrido[3,4-b]indole typically involves bromination of the parent pyridoindole scaffold. Optimizing this process for higher yields and purity is a common challenge addressed in recent publications. Environmental concerns have also driven interest in green chemistry approaches, such as catalytic bromination, to minimize waste and hazardous byproducts.
Analytical characterization of 1-bromo-9H-Pyrido[3,4-b]indole relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's structural integrity and purity, critical for reproducibility in research. As the scientific community emphasizes data transparency, detailed spectral data for this compound is increasingly shared in open-access databases.
With the rise of AI-driven drug discovery, computational studies on 1-bromo-9H-Pyrido[3,4-b]indole have gained traction. Molecular docking and QSAR modeling help predict its interactions with biological targets, accelerating the identification of promising derivatives. This synergy between experimental and in silico methods reflects a broader trend in high-throughput screening.
In summary, 1-bromo-9H-Pyrido[3,4-b]indole (CAS No. 159898-15-4) is a multifaceted compound with applications spanning drug development and materials science. Its adaptability to modern research paradigms—such as sustainable synthesis and computational chemistry—ensures its continued relevance in scientific innovation.
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